molecular formula C15H16ClNO B1309344 N-(3-Chlorobenzyl)-4-ethoxyaniline CAS No. 1019567-03-3

N-(3-Chlorobenzyl)-4-ethoxyaniline

Cat. No.: B1309344
CAS No.: 1019567-03-3
M. Wt: 261.74 g/mol
InChI Key: SZFMMQOMFLBOMX-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-4-ethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of the aniline ring and an ethoxy group at the para position of the aniline ring

Scientific Research Applications

Chemical Interactions and Product Formation

N-(3-Chlorobenzyl)-4-ethoxyaniline, as a chemical entity, has not been directly studied; however, research on related compounds provides insights into potential applications in chemical synthesis and reactions. For instance, the study of 4-ethoxyaniline derivatives in peroxidase reactions reveals their oxidative transformation into various products, such as quinone imines. These compounds demonstrate interactions with N-acetylcysteine, leading to the formation of conjugates with potential toxicological implications (Lindqvist, Kenne, & Lindeke, 1991). This research indicates the reactivity of ethoxyaniline derivatives in biological systems, suggesting similar compounds like this compound could undergo comparable interactions.

Polymer Chemistry and Materials Science

Research on substituted polyanilines, including poly(o-ethoxyaniline), offers insights into the applications of ethoxyaniline derivatives in materials science. These polymers exhibit unique photoelectrochemical properties and conductivity, making them suitable for electronic applications (Kilmartin & Wright, 1999). The study of these materials highlights the potential of this compound in the development of new polymeric materials with specific electronic or optical properties.

Synthetic Chemistry

The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, including reactions with substituted benzyl cyanides, provides a framework for synthesizing complex organic molecules (Bekircan & Bektaş, 2008). This research underscores the utility of specific aniline derivatives in medicinal chemistry, suggesting that this compound could serve as a precursor or intermediate in the synthesis of pharmaceuticals or bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-4-ethoxyaniline typically involves the reaction of 3-chlorobenzyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KM

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMMQOMFLBOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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